molecular formula C12H18N2O3S B1681337 Tolbutamide CAS No. 64-77-7

Tolbutamide

Cat. No. B1681337
CAS RN: 64-77-7
M. Wt: 270.35 g/mol
InChI Key: JLRGJRBPOGGCBT-UHFFFAOYSA-N
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Description

Tolbutamide is a sulfonylurea antidiabetic drug, and is one of the most widely used oral hypoglycemic agents. It is used to treat type 2 diabetes mellitus, which is characterized by an inability to produce or respond to the hormone insulin. Tolbutamide acts by stimulating the release of insulin from the pancreas, thereby lowering blood glucose levels.

Scientific research applications

1. Impact on Albumin Conformation and Glycation

Tolbutamide, a first-generation sulfonylurea drug for type 2 diabetes, has been shown to induce conformational changes in albumin, a model protein. This binding increases the solvent accessibility of lysine residues, which are hotspots for glycation. Consequently, tolbutamide enhances albumin glycation, posing potential risks if used over prolonged periods (Bansode et al., 2015).

2. Proteomics Insights into Hepatotoxicity

Research utilizing proteomics techniques on primary hepatocytes treated with tolbutamide revealed insights into its hepatotoxic effects. The study identified molecular pathways and proteins responding to cellular toxicity, including upregulated xenobiotic cytochrome P450 (CYP) proteins and markers of oxidative stress/antioxidant response, which provided new insights into tolbutamide-induced hepatotoxicity (Cho et al., 2012).

3. Role in Mediating Teratogenesis

A study examining the effects of tolbutamide on embryonic development found a concentration-dependent decrease in growth and development parameters. The increase in apoptosis in embryonic tissues might be related to the heightened risk of congenital malformations, suggesting a potential involvement of apoptosis in tolbutamide-induced teratogenesis (Singh et al., 2012).

4. Metabolic Pathways in Chimeric Mice

Research on chimeric mice with human hepatocytes (humanized-liver mice) revealed that methyl-hydroxylation and subsequent oxidation to carboxylic acid is a major metabolic pathway for tolbutamide. These findings suggest humanized-liver mice as a suitable model for studying tolbutamide metabolism, particularly for understanding the oxidative metabolism by multiple drug-metabolizing enzymes (Uehara et al., 2021).

5. Enhanced Insulin Secretion via Nanoparticles

A study focused on enhancing tolbutamide's therapeutic efficacy through its delivery in gum xanthan-stabilized gold nanoparticles. These nanoparticles significantly enhanced tolbutamide's insulin secretion potentials compared to the simple drug solution, indicating the efficiency of this nano-carrier system in achieving higher therapeutic efficacy (Imran et al., 2018).

6. Neurochemical and Electrophysiological Effects

Research exploring tolbutamide's effects in the rat ventral tegmental area and prefrontal cortex indicated potential impacts on the sulphonylureas receptors, with implications for non-insulin-dependent diabetes mellitus management. This study contributes to understanding tolbutamide's broader neurochemical and electrophysiological effects (Omoloye & Gronier, 2018).

properties

IUPAC Name

1-butyl-3-(4-methylphenyl)sulfonylurea
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InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15)
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InChI Key

JLRGJRBPOGGCBT-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C
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Molecular Formula

C12H18N2O3S
Record name TOLBUTAMIDE
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DSSTOX Substance ID

DTXSID8021359
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Molecular Weight

270.35 g/mol
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Physical Description

Tolbutamide appears as white crystals. (NTP, 1992), Solid
Record name TOLBUTAMIDE
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Solubility

>40.6 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 61 °F (NTP, 1992), SOL IN ALC & CHLOROFORM; FREELY SOL IN WATER; VERY SLIGHTLY SOL IN ETHER /SODIUM SALT/, DISSOLVES READILY IN AQ NAOH TO FORM SODIUM DERIV, SOL IN ETHANOL, CHLOROFORM; FREELY IN DIMETHYL CARBONATE; INSOL IN WATER, Sol in ethanol, ethyl ether, and chloroform., In water, 109 mg/l @ 37 °C, 2.02e-01 g/L
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Density

1.245 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.245 g/cu cm @ 25 °C
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Mechanism of Action

Sulfonylureas lower blood glucose in patients with NIDDM by directly stimulating the acute release of insulin from functioning beta cells of pancreatic islet tissue by an unknown process that involves a sulfonylurea receptor (receptor 1) on the beta cell. Sulfonylureas inhibit the ATP-potassium channels on the beta cell membrane and potassium efflux, which results in depolarization and calcium influx, calcium-calmodulin binding, kinase activation, and release of insulin-containing granules by exocytosis, an effect similar to that of glucose., SULFONYLUREAS STIMULATE ISLET TISSUE TO SECRETE INSULIN. ... SULFONYLUREAS CAUSE DEGRANULATION OF BETA CELLS, A PHENOMENON ASSOC WITH INCR RATE OF SECRETION OF INSULIN. /SULFONYLUREAS/, ALTHOUGH MOLECULAR MECHANISM...NOT UNDERSTOOD, SEVERAL PERTINENT OBSERVATIONS HAVE BEEN MADE. ...TOLBUTAMIDE IS RESTRICTED IN ITS ACTION TO EXTRACELLULAR SPACE & DOES NOT NEED TO ENTER BETA CELL. INVOKED RELEASE OF INSULIN IS IMMEDIATE & INTIMATELY RELATED TO ACTION OF GLUCOSE...MAY SENSITIZE CELL TO NORMAL SECRETAGOGUE., Sulfonylureas are now...thought to act by a number of different mechanisms. 1. ...produce a depolarization of the pancreatic islet beta cell membrane potassium ion permeability. This results in a release of preformed insulin into the circulation and occurs mostly in non-insulin dependent diabetics. 2. ...reduce basal glucose output from the liver... 3. increase insulin receptor binding... 4. ...increasing intracellular levels of AMP... 5. increase insulin secretion by suppressing the release of glucagon and somatostatin from alpha and delta pancreatic cells. /Sulfonylureas/
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Product Name

Tolbutamide

Color/Form

WHITE OR PRACTICALLY WHITE CRYSTALLINE POWDER, Crystals

CAS RN

64-77-7
Record name TOLBUTAMIDE
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Melting Point

262 to 264 °F (NTP, 1992), 128.5-129.5 °C, MP: 41-43 °C; when anhyd, mp range is 130-133 °C /Sodium salt tetrahydrate/, 128.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59,200
Citations
TH Sullivan-Klose, BI Ghanayem, DA Bell… - Pharmacogenetics …, 1996 - journals.lww.com
… Tolbutamide undergoes hydroxylation in humans via a … the existence of slow metabolizers of tolbutamide (~ 1 in 500) … the lowest Vmac for hydroxylation of tolbutamide of all the CYP2C9 …
Number of citations: 814 journals.lww.com
P Saha - Diabetes, 2020 - jmpas.com
… most popular of them all are tolbutamide. tolbutamides have been a foundation … tolbutamide in biological system has been reviewed. Comparison of commercially available tolbutamide …
Number of citations: 58 jmpas.com
WF Beyer, EH Jensen - Analytical profiles of drug substances, 1974 - Elsevier
… Oxidation of tolbutamide through its p-methyl group appears to be the principal … of tolbutamide in man. The p-methyl group is oxidized to form a carboxyl group, converting tolbutamide …
Number of citations: 4 www.sciencedirect.com
RC Thomas, GJ Ikeda - Journal of medicinal chemistry, 1966 - ACS Publications
Tritium-labeled tolbutamide was found to be metabolized by … orally ad-ministered dose of tolbutamide. Both metabolites were … dose of tritium-labeled tolbutamide was excreted in urine, …
Number of citations: 177 pubs.acs.org
J Scott, PL Poffenbarger - Diabetes, 1978 - Am Diabetes Assoc
This study was designed to focus on the genetic control of tolbutamide disposition in humans and to provide insight into the potential for high accrued blood levels in individuals …
Number of citations: 242 diabetesjournals.org
SB Matin, SH Wan, JH Karam - Clinical Pharmacology & …, 1974 - Wiley Online Library
… of tolbutamide in saliva of diabetic patients receiving single intravenous doses of 1 gm tolbutamide … salivary or plasma tolbutamide levels. There was a good linear relationship between …
Number of citations: 178 ascpt.onlinelibrary.wiley.com
G Walker, JDH Slater, EK Westlake… - British medical …, 1957 - ncbi.nlm.nih.gov
… We present here the results of a trial of tolbutamide in 72 patients observed for up to … to tolbutamide. Those transferred from carbutamide were initially given the same dose of tolbutamide…
Number of citations: 13 www.ncbi.nlm.nih.gov
HG McDANIEL, H PODGAINY… - Journal of pharmacology …, 1969 - Citeseer
… sites of the conversion of tolbutamide to its metabolites have not yet been elucidated. In this communication we present evidence which shows that tolbutamide is oxidized by a reduced …
Number of citations: 54 citeseerx.ist.psu.edu
SE Ibrahim, AA Al-Badr - Analytical profiles of drug substances, 1984 - Elsevier
Publisher Summary This chapter describes the physical properties, method of analysis, pharmacokinetics, and identification of tolbutamide. Tolbutamide is a sulfonlylurea that is orally …
Number of citations: 1 www.sciencedirect.com
B Zinman, RI Ogilvie - The Journal of Clinical Endocrinology & …, 1972 - academic.oup.com
… Studies of tolbutamide in vitro have indicated an antilipolytic … infusions of tolbutamide as compared to insulin or tolbutamide with … Infusions of tolbutamide alone in 5 subjects producing …
Number of citations: 22 academic.oup.com

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